molecular formula C15H18F6N4O B6989697 N-[(3R,6S)-1-[(2-ethylpyrimidin-5-yl)methyl]-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide

N-[(3R,6S)-1-[(2-ethylpyrimidin-5-yl)methyl]-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide

Cat. No.: B6989697
M. Wt: 384.32 g/mol
InChI Key: MZRKIPGNFZLWRP-MNOVXSKESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3R,6S)-1-[(2-ethylpyrimidin-5-yl)methyl]-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide is a complex organic compound. Structurally, it is comprised of a piperidine core with specific substituents that enhance its chemical and biological properties. Its synthesis and applications are highly relevant in modern organic chemistry and pharmacology.

Properties

IUPAC Name

N-[(3R,6S)-1-[(2-ethylpyrimidin-5-yl)methyl]-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F6N4O/c1-2-12-22-5-9(6-23-12)7-25-8-10(24-13(26)15(19,20)21)3-4-11(25)14(16,17)18/h5-6,10-11H,2-4,7-8H2,1H3,(H,24,26)/t10-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRKIPGNFZLWRP-MNOVXSKESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=N1)CN2CC(CCC2C(F)(F)F)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NC=C(C=N1)CN2C[C@@H](CC[C@H]2C(F)(F)F)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from commercially available precursors. Here's a generalized outline:

  • Formation of the Piperidine Core: : This involves cyclization reactions, usually under controlled temperature and pH conditions.

  • Introduction of the Trifluoromethyl Group: : Typically achieved via nucleophilic substitution reactions using trifluoromethylating agents.

  • Attachment of the Pyrimidine Derivative: : The pyrimidine ring is linked to the piperidine core through a series of coupling reactions, often mediated by palladium catalysts under inert atmosphere.

  • Formation of the Trifluoroacetamide Group: : This final step generally involves acylation using trifluoroacetic anhydride under basic conditions.

Industrial Production Methods

Scaling up the production involves optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis methods are often employed to handle the multi-step synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions:

  • Oxidation: : Can be oxidized to form hydroxylated derivatives.

  • Reduction: : The pyrimidine ring can undergo reduction reactions, leading to partially saturated products.

  • Substitution: : The trifluoromethyl and pyrimidine groups can participate in substitution reactions, yielding a range of derivatives.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substituting Agents: : Halogens, nucleophiles like amines and thiols.

Major Products

The major products depend on the type of reaction:

  • Oxidation: : Hydroxylated piperidine derivatives.

  • Reduction: : Partially reduced pyrimidine derivatives.

  • Substitution: : Various substituted trifluoroacetamides.

Scientific Research Applications

Chemistry

  • Catalyst Design: : Its unique structure makes it a useful ligand in transition metal catalysis.

  • Materials Science: : Incorporated into polymers to impart specific chemical properties.

Biology

  • Enzyme Inhibition: : Functions as a potent inhibitor for certain enzymatic reactions.

  • Protein Binding: : Used in studies to understand protein-ligand interactions.

Medicine

  • Pharmaceutical Development: : Investigated for its potential as a therapeutic agent, particularly in neurological and inflammatory disorders.

Industry

  • Agrochemicals: : Explored as a potential component in pesticide formulations.

  • Dye and Pigment Synthesis: : Used in the production of specialized dyes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets:

  • Binding to Enzyme Active Sites: : Modulates the activity of target enzymes.

  • Receptor Interaction: : Influences cellular signaling pathways by binding to membrane receptors.

  • Pathway Involvement: : Alters metabolic pathways by inhibiting or activating specific enzymes.

Comparison with Similar Compounds

Comparison

Compared to other piperidine derivatives, N-[(3R,6S)-1-[(2-ethylpyrimidin-5-yl)methyl]-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide stands out due to its trifluoromethyl and pyrimidine groups. These confer enhanced stability and unique reactivity.

Similar Compounds

  • N-[(3R,6S)-1-[(2-ethylpyrimidin-5-yl)methyl]-6-(methyl)piperidin-3-yl]-2,2,2-trifluoroacetamide: : Similar but lacks the trifluoromethyl group.

  • N-[(3R,6S)-1-[(2-methylpyrimidin-5-yl)methyl]-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide: : Similar but with a methyl group instead of the ethyl group on the pyrimidine ring.

This unique structure and diversity in synthetic applications make this compound a compound of significant interest. How does this align with your research or interests?

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.